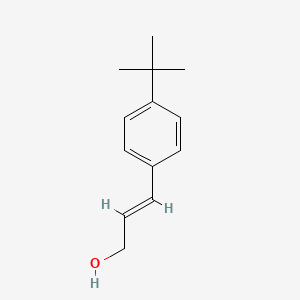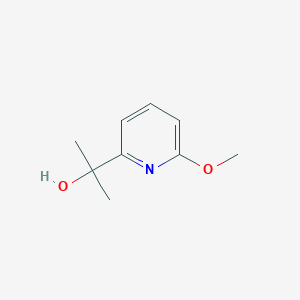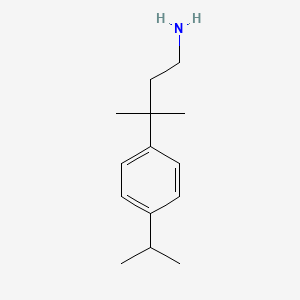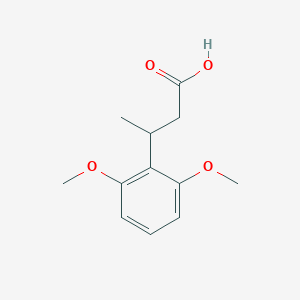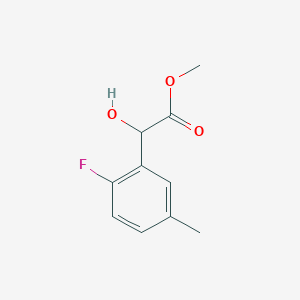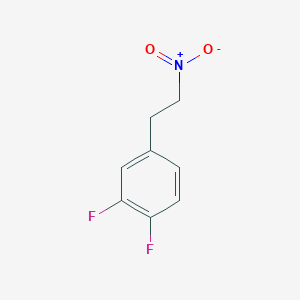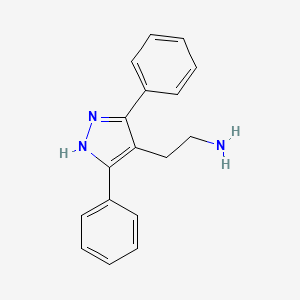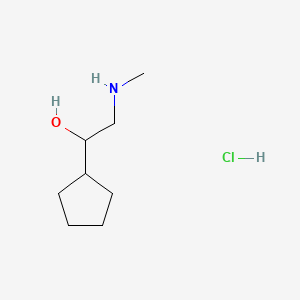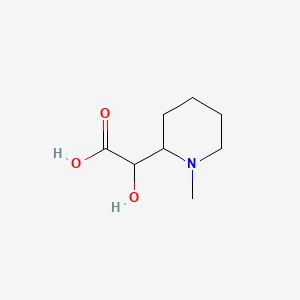
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-dimethyl-1-propanol to form 3-bromo-2,2-dimethyl-1-propanol . This intermediate is then subjected to further reactions to introduce the pyridazine ring and the chlorine substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Safety measures are crucial due to the reactive nature of bromine and chlorine.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: n-Tributyltin hydride and AIBN in toluene.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- involves interactions with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridazine, 3,6-dichloro-
- Pyridazine, 4-(1,1-dimethylethyl)-3,6-dichloro-
- Pyridazine, 4-(2-bromoethyl)-3,6-dichloro-
Uniqueness
Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to other pyridazine derivatives
Eigenschaften
CAS-Nummer |
108287-80-5 |
|---|---|
Molekularformel |
C8H9BrCl2N2 |
Molekulargewicht |
283.98 g/mol |
IUPAC-Name |
4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine |
InChI |
InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 |
InChI-Schlüssel |
CJWXEEPLGDEHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)C1=CC(=NN=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


